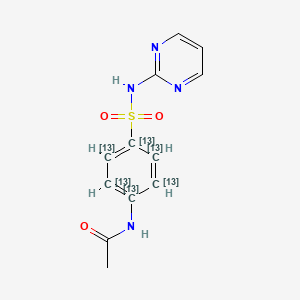

N-Acétyl Sulfadiazine-13C6

Vue d'ensemble

Description

N-Acetyl Sulfadiazine-13C6 is the labelled analogue of N-Acetyl sulfadiazine . N-Acetyl sulfadiazine is a metabolite of sulfadiazine, an antibiotic used for the treatment of bacterial infections .

Chemical Reactions Analysis

The interaction kinetics of sulfadiazine (SDZ) and its main metabolite, N-acetyl-SDZ (N-ac-SDZ), with Leonardite humic acid (LHA) as a model soil humic acid was investigated . The labeling at the pyrimidine moiety of SDZ leaves the aniline moiety susceptible to covalent binding to LHA, which is blocked by the N-acetylation .Applications De Recherche Scientifique

Toxicologie pharmaceutique

N-Acétyl Sulfadiazine-13C6 est utilisé comme matériau de référence certifié pour l'analyse de données hautement précises et fiables en toxicologie pharmaceutique .

Synthèse d'antibiotiques

Il est utilisé dans la synthèse d'antibiotiques sulfonamides classiques, tels que le sulfaméthoxazole et la sulfadiazine, qui sont marqués avec des isotopes du carbone à des fins de recherche .

Science de l'environnement

L'interaction du composé avec l'acide humique modèle a été étudiée, ce qui est important pour comprendre son comportement dans les systèmes environnementaux .

Mécanisme D'action

Target of Action

N-Acetyl Sulfadiazine-13C6, a derivative of Sulfadiazine, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

N-Acetyl Sulfadiazine-13C6 acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), a precursor required for folic acid synthesis . This inhibition disrupts the production of folic acid, thereby hindering bacterial growth .

Biochemical Pathways

The action of N-Acetyl Sulfadiazine-13C6 affects the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption in the pathway leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .

Pharmacokinetics

It is known that sulfonamides, the class of antibiotics to which sulfadiazine belongs, are well absorbed orally and widely distributed throughout the body . They are metabolized in the liver and excreted primarily in the urine .

Result of Action

The primary result of N-Acetyl Sulfadiazine-13C6’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacteria from producing essential components of their cells, leading to a halt in their growth and proliferation .

Action Environment

The action of N-Acetyl Sulfadiazine-13C6 can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism . .

Safety and Hazards

Orientations Futures

The interaction of sulfadiazine (SDZ) and its main metabolite N-acetyl-SDZ (N-ac-SDZ) with soil humic acid was investigated . This research is of particular interest in environmental risk and persistence assessment because they determine the fate, transport, and bioavailability of SAs and its residues in soil .

Analyse Biochimique

Biochemical Properties

N-Acetyl Sulfadiazine-13C6 interacts with various enzymes, proteins, and other biomolecules. It is a part of the sulfonamide class of antibiotics, which are known to inhibit bacterial growth by blocking the production of folic acid, a compound necessary for bacterial growth

Cellular Effects

The cellular effects of N-Acetyl Sulfadiazine-13C6 are not fully understood. As a metabolite of Sulfadiazine, it may share some of its cellular effects. Sulfadiazine is known to inhibit the activity of several enzymes involved in the synthesis of DNA and RNA, which can lead to the death of the bacteria .

Molecular Mechanism

As a sulfonamide antibiotic, it is known to block the production of folic acid in bacteria, inhibiting their growth

Temporal Effects in Laboratory Settings

A study on the interaction of Sulfadiazine and its main metabolite N-acetyl-SDZ with soil humic acid showed that a broadened electron spin resonance (ESR) signal was observed for SDZ, indicating strong restriction of the re-orientational motion of the spin probe, i.e., immobilization due to covalent binding of the aniline moiety of SDZ to reactive quinone sites of LHA .

Metabolic Pathways

The specific metabolic pathways that N-Acetyl Sulfadiazine-13C6 is involved in are not fully understood. As a metabolite of Sulfadiazine, it may be involved in similar metabolic pathways. Sulfadiazine is known to be involved in the metabolism of folic acid in bacteria .

Propriétés

IUPAC Name |

N-[4-(pyrimidin-2-ylsulfamoyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16)/i3+1,4+1,5+1,6+1,10+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIZUWGMNCUKGU-BULCFLCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

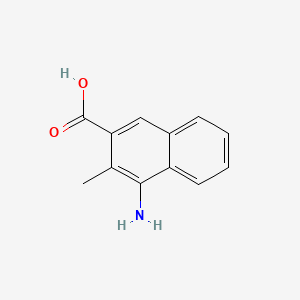

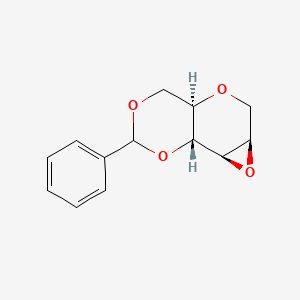

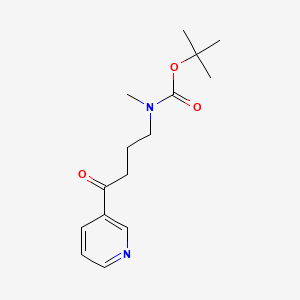

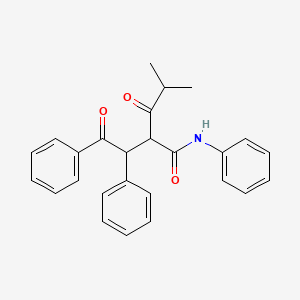

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

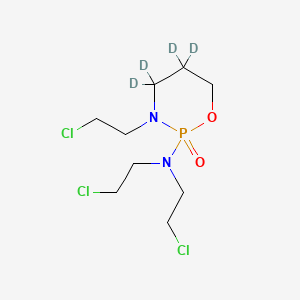

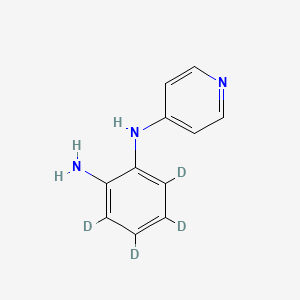

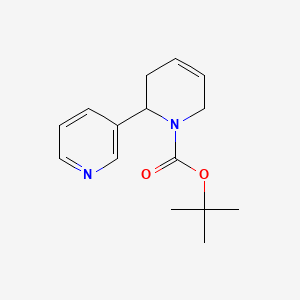

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)

![Methyl 2-[4-(but-3-en-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564883.png)